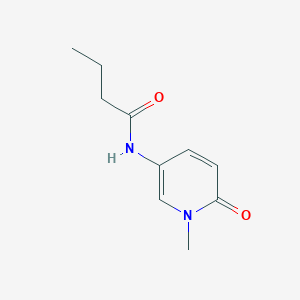![molecular formula C12H15NO5 B7586815 (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid, also known as MMBAP, is a synthetic compound used in scientific research for its potential therapeutic properties. MMBAP is a derivative of the natural amino acid serine and has been studied for its ability to modulate various biochemical and physiological processes.
Mecanismo De Acción
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid's mechanism of action is not fully understood, but it is thought to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been shown to protect neurons from oxidative stress and other damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation of using (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid is its limited availability, which can make it difficult to obtain for certain research studies.
Direcciones Futuras
For scientific research involving (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid include the development of (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid derivatives with improved therapeutic properties and the investigation of its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid can be synthesized through a multistep process involving the reaction of serine with various reagents. The most common method involves the protection of the hydroxyl group of serine with a benzyl group, followed by the reaction of the protected serine with a benzoyl chloride derivative. The final deprotection of the benzyl group yields (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-18-7-8-3-2-4-9(5-8)11(15)13-10(6-14)12(16)17/h2-5,10,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCPCTHCLIVKAM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![4-[(2-Chloro-acetylamino)-methyl]-thiophene-2-carboxylic acid methyl ester](/img/structure/B7586828.png)

![N-[(3-methoxyphenyl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B7586860.png)
